molecular formula C13H20N2O2 B12992620 tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate

Cat. No.: B12992620
M. Wt: 236.31 g/mol
InChI Key: ASJCQPRXVCBKAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate: is a complex organic compound belonging to the class of pyrrolo[1,2-a]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a tert-butyl group, a methyl group, and a dihydropyrrolo[1,2-a]pyrazine core, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be achieved through various synthetic routes. One common method involves a one-pot four-component condensation reaction. This process typically includes the following steps:

Chemical Reactions Analysis

tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups can be replaced by other functional groups.

    Reagents and Conditions: Common reagents include acids, bases, and solvents like dichloromethane and ethanol.

Scientific Research Applications

tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

tert-Butyl 1-methyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate can be compared with other similar compounds, such as:

    1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride: This compound shares a similar core structure but lacks the tert-butyl group.

    tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate: This compound has a similar tert-butyl group but a different core structure.

    2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2′,4′,6′-triisopropyl-1,1′-biphenyl: This compound features a tert-butyl group and is used in different chemical contexts.

Properties

IUPAC Name

tert-butyl 1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-10-11-6-5-7-14(11)8-9-15(10)12(16)17-13(2,3)4/h5-7,10H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJCQPRXVCBKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC=CN2CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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